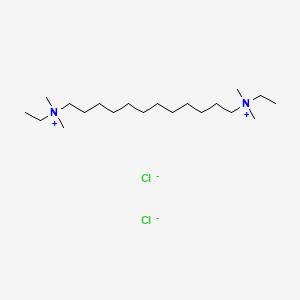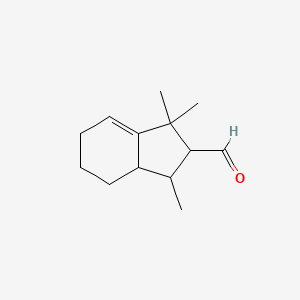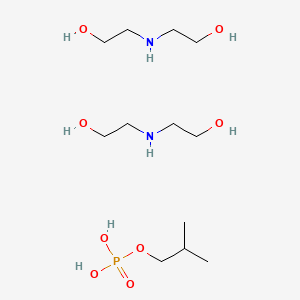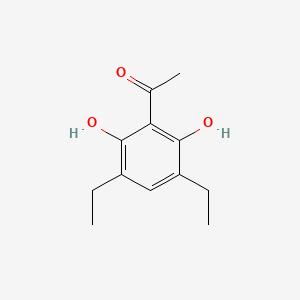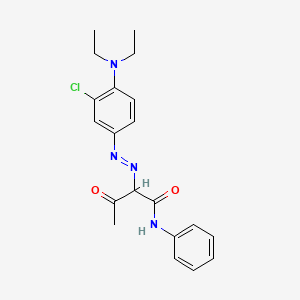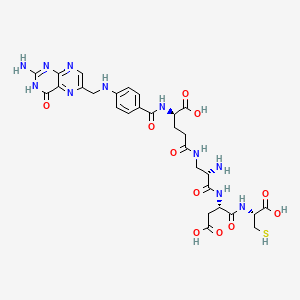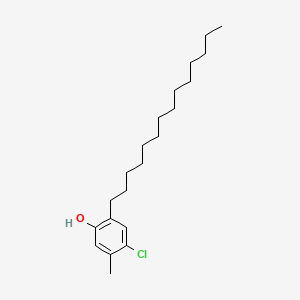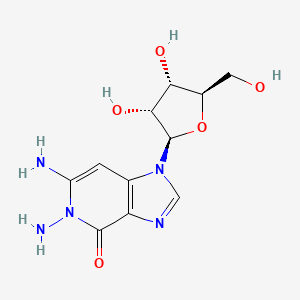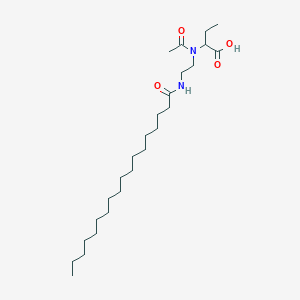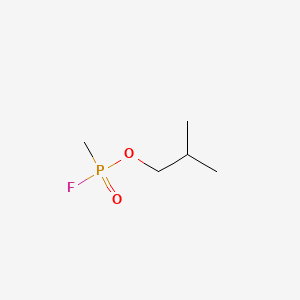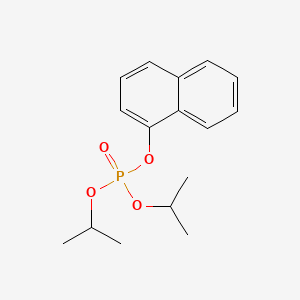
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester is an organophosphorus compound that features a phosphoric acid esterified with 1-naphthalenyl and bis(1-methylethyl) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester typically involves the esterification of phosphoric acid with 1-naphthalenol and isopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid itself. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphorous acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphorous acid derivatives.
Substitution: Various substituted phosphoric acid esters depending on the substituent introduced.
Applications De Recherche Scientifique
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes. The ester groups facilitate its binding to target molecules, thereby influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid, bis(1-methylethyl) ester
- Phosphoric acid, 1-naphthalenyl ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphoric acid, bis(1-methylethyl) 1-naphthalenyl ester is unique due to the presence of both 1-naphthalenyl and bis(1-methylethyl) groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
33650-15-6 |
|---|---|
Formule moléculaire |
C16H21O4P |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
naphthalen-1-yl dipropan-2-yl phosphate |
InChI |
InChI=1S/C16H21O4P/c1-12(2)18-21(17,19-13(3)4)20-16-11-7-9-14-8-5-6-10-15(14)16/h5-13H,1-4H3 |
Clé InChI |
QLOJQINTSLXCSO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(OC1=CC=CC2=CC=CC=C21)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


